molecular formula C24H20N2O2 B1600743 (1-Trityl-1H-imidazol-4-yl)acetic acid CAS No. 168632-03-9

(1-Trityl-1H-imidazol-4-yl)acetic acid

Cat. No.: B1600743
CAS No.: 168632-03-9
M. Wt: 368.4 g/mol
InChI Key: QJSMFMHNXGZJOU-UHFFFAOYSA-N
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Description

Contextualization within Heterocyclic Chemistry

Heterocyclic chemistry forms a cornerstone of modern drug discovery, with nitrogen-containing rings holding a place of particular prominence. nih.gov The imidazole (B134444) ring, a five-membered aromatic heterocycle with two non-adjacent nitrogen atoms, is a key structural motif found in numerous biologically important molecules, including the amino acid histidine, histamine (B1213489), and purines in DNA. nih.govajrconline.orglongdom.org This prevalence in nature has made the imidazole nucleus a "privileged structure" and an important synthon for the development of new drugs. nih.govnih.govresearchgate.net

Imidazole derivatives exhibit a wide spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties. nih.govajrconline.orgresearchgate.net The amphoteric nature of the imidazole ring—its ability to act as both an acid and a base—and its capacity for hydrogen bonding contribute to its versatility in molecular interactions, often improving the pharmacokinetic properties of drug candidates. nih.govajrconline.orgnih.gov Imidazole acetic acid derivatives, which combine the imidazole core with a carboxylic acid functional group, are a specific subclass that has garnered significant interest. The acetic acid moiety provides a handle for further chemical modification and can play a crucial role in binding to biological targets. researchgate.net

Significance of the Trityl Protecting Group in Organic Synthesis and Medicinal Chemistry

The synthesis of complex molecules with multiple functional groups often requires a strategic approach to prevent unwanted side reactions. This is achieved through the use of "protecting groups," which temporarily block a reactive site. weebly.com The triphenylmethyl group, commonly known as the trityl (Tr) group, is a widely used protecting group, particularly for alcohols, amines, and thiols. weebly.comtotal-synthesis.comlibretexts.org

The trityl group is introduced by reacting the molecule with trityl chloride, typically in the presence of a base like pyridine. total-synthesis.com Its key characteristics include:

Bulky Size: The large steric hindrance of the three phenyl rings allows for the selective protection of sterically accessible functional groups, such as primary alcohols, over more hindered secondary or tertiary ones. total-synthesis.com

Acid Lability: The trityl group is stable under basic and neutral conditions but is readily removed under mild acidic conditions (e.g., trifluoroacetic acid (TFA) or dichloroacetic acid). total-synthesis.comcommonorganicchemistry.comrsc.org This cleavage proceeds via the formation of the highly stable trityl cation. total-synthesis.com

Hydrophobicity: The trityl group imparts significant hydrophobicity to a molecule, which can be advantageous in certain synthetic steps, particularly in carbohydrate chemistry. total-synthesis.com

In the context of imidazole derivatives, the trityl group is crucial for protecting one of the imidazole nitrogen atoms, preventing it from reacting during subsequent synthetic transformations and allowing for regioselective functionalization at other positions on the ring. thieme.de This control is essential for the synthesis of specifically substituted imidazole compounds like (1-Trityl-1H-imidazol-4-yl)acetic acid.

Chemical and Physical Properties

The properties of this compound are summarized in the tables below.

Table 1: Compound Identifiers

Identifier Value
CAS Number 168632-03-9 epa.goviris-biotech.deambeed.com
Molecular Formula C₂₄H₂₀N₂O₂ iris-biotech.denih.gov
Molecular Weight 368.44 g/mol iris-biotech.de
InChI Key QJSMFMHNXGZJOU-UHFFFAOYSA-N

| PubChem CID | 11090087 nih.gov |

Table 2: Physicochemical Properties

Property Value/Description
Solubility The hydrophobic trityl group limits solubility in water.
Stability Stable under basic conditions; labile in acidic environments, which facilitates controlled deprotection.

| Appearance | Reported as a white solid. |

Detailed Research Findings

Synthesis

The synthesis of this compound is a multi-step process that leverages the protective nature of the trityl group. A general synthetic pathway involves:

Tritylation of the Imidazole Ring: The synthesis often starts from a pre-existing imidazole derivative, such as 1H-imidazole-4-carboxylic acid. The nitrogen at the 1-position is protected by reacting it with trityl chloride in the presence of a base like pyridine. This step yields an N-tritylated intermediate.

Functionalization at the 4-position: With the nitrogen protected, the 4-position of the imidazole ring can be selectively modified. One key intermediate is 1-trityl-1H-imidazole-4-carboxaldehyde, which can be formed via formylation.

Introduction of the Acetic Acid Moiety: The aldehyde intermediate can then be converted to the final acetic acid derivative. This can involve reactions such as a reaction with phthalide (B148349) and sodium methoxide (B1231860), followed by hydrolysis to yield the acetic acid group.

The trityl group is essential throughout this process to direct the reactions to the desired positions on the imidazole ring and prevent unwanted side reactions at the nitrogen atom.

Research Applications

This compound is primarily utilized as a versatile chemical building block in synthetic and medicinal chemistry. Its structure, featuring a protected imidazole core and a reactive carboxylic acid handle, makes it a valuable precursor for creating more complex molecules.

Intermediate in Organic Synthesis: The acetic acid group allows for further functionalization through reactions like esterification or amidation. This enables chemists to link the trityl-protected imidazole moiety to other molecular fragments.

Synthesis of Bioactive Compounds: It serves as a homolog of desamino-histidine and has been used in the synthesis of ribonuclease mimics. iris-biotech.de

Development of Therapeutic Agents: The parent structure of imidazole acetic acid is a key intermediate for important drugs like zoledronic acid, a bisphosphonate used to treat bone diseases. researchgate.netbeilstein-journals.orgajgreenchem.com While this compound itself is a protected version, it represents a crucial step in the synthetic pathways toward analogous complex therapeutic agents. For instance, related trityl-protected histidine derivatives are used in the synthesis of compounds designed to inhibit enzymes like insulin-degrading enzyme (IDE), which are targets for diseases such as diabetes. nih.govresearchgate.net

Probes for Biological Interactions: This compound has been employed in the creation of beta-turn mimetic libraries, which are collections of small molecules designed to mimic secondary structures in proteins. iris-biotech.de These libraries are valuable tools for studying and disrupting protein-protein and peptide-receptor interactions. iris-biotech.de

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1-tritylimidazol-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O2/c27-23(28)16-22-17-26(18-25-22)24(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,17-18H,16H2,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJSMFMHNXGZJOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80454845
Record name (1-Trityl-1H-imidazol-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80454845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168632-03-9
Record name (1-Trityl-1H-imidazol-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80454845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 1 Trityl 1h Imidazol 4 Yl Acetic Acid

Direct Synthetic Routes to (1-Trityl-1H-imidazol-4-yl)acetic Acid

Direct synthesis of the target compound typically involves assembling the core structure from simpler, non-imidazole starting materials or by functionalizing a pre-formed tritylated imidazole (B134444) ring.

One common strategy begins with the protection of an imidazole derivative with a trityl group. The trityl (triphenylmethyl) group is introduced by reacting an appropriate imidazole precursor with trityl chloride, usually in the presence of a base like triethylamine. This protective step is crucial for directing subsequent functionalization to other positions on the imidazole ring and enhancing the compound's stability during these reactions. amazonaws.com

A plausible direct route involves the C-alkylation of 1-trityl-1H-imidazole at the C4 position with a reagent that can introduce the acetic acid moiety. This can be accomplished using a haloacetic acid ester, such as ethyl bromoacetate, in the presence of a suitable base. The resulting ester is then hydrolyzed to yield the final carboxylic acid.

Another approach builds the imidazole ring itself. For instance, derivatives of imidazole-4-acetic acid can be synthesized by reacting 4-haloacetoacetic acid esters with amidines. nih.gov The resulting imidazole-4-acetic acid ester can then be N-tritylated as a final step to furnish the desired product. This method allows for the construction of the substituted imidazole core and the acetic acid side chain in a convergent manner.

Direct Synthesis Strategy Starting Materials Key Steps Reference
C-Alkylation of Trityl Imidazole1-Trityl-1H-imidazole, Ethyl bromoacetateAlkylation, Ester HydrolysisGeneral Method
N-Tritylation of Imidazole Acetic EsterImidazole-4-acetic acid ester, Trityl chlorideN-Tritylation, Ester Hydrolysis amazonaws.com
Imidazole Ring Formation4-Haloacetoacetic acid ester, FormamidineCyclocondensation, N-Tritylation nih.gov

Synthesis via Functional Group Interconversion of Precursors

Functional group interconversion (FGI) from readily accessible tritylated imidazole precursors is a cornerstone of many synthetic strategies for this compound. These methods leverage established and reliable chemical transformations.

A frequently utilized precursor is 1-Trityl-1H-imidazole-4-carboxaldehyde . medchemexpress.com This intermediate is typically prepared by the N-tritylation of 1H-imidazole-4-carboxaldehyde. The aldehyde group offers a versatile handle for conversion into the acetic acid side chain.

One direct method is the oxidation of the aldehyde. Standard oxidizing agents such as potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or Pinnick oxidation (NaClO₂ with a scavenger) can convert the aldehyde group to a carboxylic acid group, yielding 1-Trityl-1H-imidazole-4-carboxylic acid . This related compound can then be homologated to the target acetic acid. A classic method for such one-carbon chain extension is the Arndt-Eistert synthesis, which involves converting the carboxylic acid to an acid chloride, reaction with diazomethane (B1218177) to form a diazoketone, and subsequent Wolff rearrangement in the presence of water to yield the desired acetic acid. iris-biotech.de

A more complex, yet documented, pathway from the aldehyde involves a reaction with phthalide (B148349) in ethyl acetate, using sodium methoxide (B1231860) as a base. amazonaws.com This process proceeds through the formation of a 2-(1-trityl-1H-imidazole-4-yl)indan-1,3-dione intermediate, which is then further processed to afford the acetic acid derivative. amazonaws.com

The corresponding primary alcohol, 2-(1-Trityl-1H-imidazol-4-yl)ethanol , serves as another valuable precursor. bldpharm.com This alcohol can be prepared by the reduction of the ester of this compound using a reducing agent like lithium aluminium hydride (LiAlH₄) or by the reduction of the 1-Trityl-1H-imidazole-4-carboxaldehyde.

Once obtained, the alcohol can be oxidized to the target acetic acid. This is a two-step process that first involves oxidation to the intermediate aldehyde, followed by further oxidation to the carboxylic acid. A one-step conversion can also be achieved using strong oxidizing agents.

Oxidation Method Reagent(s) Intermediate Notes
Jones OxidationCrO₃, H₂SO₄, AcetoneAldehyde/Carboxylic AcidStrong oxidation, can proceed directly to the acid.
Swern OxidationOxalyl chloride, DMSO, TriethylamineAldehydeMilder conditions, isolates the aldehyde.
PCC OxidationPyridinium chlorochromate (PCC)AldehydeMilder conditions, isolates the aldehyde.

A further synthetic strategy involves the use of an unsaturated precursor, namely 3-(1-Trityl-1H-imidazol-4-yl)-acrylic acid . sigmaaldrich.com This α,β-unsaturated acid can be converted to the target saturated acetic acid derivative through the reduction of the carbon-carbon double bond.

The synthesis of the acrylic acid precursor typically starts from 1-Trityl-1H-imidazole-4-carboxaldehyde. Olefination reactions such as the Wittig reaction or the Horner-Wadsworth-Emmons (HWE) reaction are employed to introduce the two-carbon extension. organic-chemistry.orgwikipedia.org The HWE reaction, using a phosphonate (B1237965) reagent like triethyl phosphonoacetate, is often preferred as it typically favors the formation of the (E)-alkene and the byproducts are easily removed. wikipedia.orgnrochemistry.com

Following the olefination to produce the ester of the acrylic acid, hydrolysis yields the unsaturated acid. The final step is the selective hydrogenation of the alkene double bond. This is commonly achieved using catalytic hydrogenation with hydrogen gas (H₂) over a noble metal catalyst such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂). researchgate.net This method is generally high-yielding and clean, preserving the carboxylic acid functionality.

Green Chemistry Principles Applied to Synthesis of this compound and its Precursors

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including imidazoles. These principles aim to reduce waste, use less hazardous materials, and improve energy efficiency. For the synthesis of this compound and its precursors, several green strategies can be considered.

Solvent-free reactions represent a significant green approach. For related compounds like imidazole-1-yl-acetic acid hydrochloride, a solvent-free N-alkylation of imidazole with tert-butyl chloroacetate (B1199739) has been successfully developed, demonstrating high yields and simplifying the work-up procedure. conicet.gov.arnih.gov Applying similar solvent-free or reduced-solvent conditions to the tritylation and alkylation steps in the synthesis of the target compound could significantly reduce the environmental impact.

The use of alternative energy sources, such as microwave irradiation, can also contribute to greener syntheses. wikipedia.org Microwave-assisted organic synthesis often leads to dramatically reduced reaction times, increased yields, and can enable reactions to proceed with less solvent or under solvent-free conditions.

Furthermore, choosing catalysts that are more environmentally benign is a key aspect of green chemistry. While many syntheses rely on traditional reagents, research into catalytic cycles using less toxic and more abundant metals or even organocatalysts is an active area of development for imidazole synthesis. nih.gov

Optimization of Reaction Conditions and Efficiency for Scalable Production

For the large-scale production of this compound, optimization of reaction conditions to maximize yield, minimize costs, and ensure safety is paramount. The patent literature often provides insights into scalable synthetic processes. nih.gov

Key areas for optimization include:

Reagent Selection: Choosing cost-effective and readily available starting materials is crucial. For homologation reactions, safer alternatives to the potentially explosive diazomethane, such as trimethylsilyldiazomethane, are often preferred in industrial settings. researchgate.net

Catalyst Loading: In catalytic steps, such as hydrogenation, minimizing the amount of expensive noble metal catalyst without compromising reaction time or yield is a primary goal of process optimization.

Reaction Time and Temperature: Fine-tuning these parameters can prevent the formation of byproducts and reduce energy consumption. For instance, the tritylation reaction can be lengthy, and optimizing temperature and concentration may shorten the required time. amazonaws.com

Work-up and Purification: Developing efficient extraction and crystallization procedures is vital for scalability. Avoiding chromatographic purification in favor of direct crystallization reduces solvent waste and is more amenable to large-scale operations. The synthesis of related imidazole acetic acids has highlighted the importance of non-aqueous workups to avoid difficulties in product isolation.

Chemical Reactivity and Transformative Chemistry of 1 Trityl 1h Imidazol 4 Yl Acetic Acid

Selective Cleavage of the Trityl Protecting Group

The trityl (triphenylmethyl, Tr) group is a bulky and acid-labile protecting group for the imidazole (B134444) nitrogen. total-synthesis.com Its removal is a crucial step in many synthetic sequences, and various methods have been developed to achieve this transformation with high efficiency and selectivity.

Acid-Catalyzed Deprotection Strategies

The most common method for the cleavage of the N-trityl group is through acid catalysis, which proceeds via the formation of the stable trityl cation. total-synthesis.com The choice of acid and reaction conditions can be tailored to the sensitivity of other functional groups present in the molecule.

Commonly employed acids for this purpose include trifluoroacetic acid (TFA), formic acid, and acetic acid. total-synthesis.com TFA is a strong acid that facilitates rapid deprotection, often at room temperature in a suitable solvent like dichloromethane (B109758) (DCM). nih.govadvancedchemtech.com For instance, deprotection of N-trityl protected histidine derivatives has been effectively achieved using a mixture of TFA and DCM, sometimes with a scavenger such as triisopropylsilane (B1312306) (TIS) to capture the liberated trityl cation. nih.gov

Formic acid offers a milder alternative to TFA and can be used to selectively remove the trityl group in the presence of other acid-sensitive functionalities. total-synthesis.com Similarly, 80% acetic acid can be employed for the hydrolysis of trityl ethers, with the reaction rate being influenced by the electronic nature of the trityl group. total-synthesis.com

Acid ReagentTypical ConditionsSubstrate ExampleReference
Trifluoroacetic Acid (TFA)TFA/DCM/TIS, room temp.N-trityl-histidine tert-butyl ester nih.gov
Formic Acid80% Formic Acid, room temp.Trityl ethers total-synthesis.com
Acetic Acid80% Acetic Acid, room temp.Trityl ethers total-synthesis.com

Alternative Methodologies for Trityl Group Removal

Beyond acid catalysis, several other methods have been developed for the removal of the trityl group, offering orthogonality to acid-sensitive substrates.

Lewis Acid Catalysis: Lewis acids such as titanium tetrachloride (TiCl4) can be used for the cleavage of trityl groups. For example, the deprotection of imidazol-1-yl-acetic acid tert-butyl ester was achieved using TiCl4 in dichloromethane at low temperatures. nih.govresearchgate.net

Catalytic Hydrogenation: While the trityl group is generally stable under typical catalytic hydrogenation conditions used for the removal of benzyl (B1604629) groups (e.g., Pd/C, H2), it can be cleaved under more forcing conditions. chemicalforums.comacs.org However, this method is less common for N-trityl imidazoles due to the potential for side reactions. The use of a mixed catalyst system, such as palladium on carbon with niobic acid-on-carbon, has been shown to facilitate the deprotection of N-benzyl groups and could potentially be applied to trityl groups. nih.gov

Photocatalytic Cleavage: A more recent and milder approach involves the use of visible-light photocatalysis. This method operates under pH-neutral conditions and has been successfully applied to the cleavage of trityl ethers and thioethers. organic-chemistry.orgresearchgate.netthieme-connect.com The reaction proceeds via the generation of a triphenylmethyl radical and is compatible with a wide range of functional groups, including acid-labile ones. organic-chemistry.orgresearchgate.net While specific application to (1-Trityl-1H-imidazol-4-yl)acetic acid has not been detailed, this methodology presents a promising avenue for selective deprotection.

Other Reagents: Indium metal in refluxing methanol (B129727) has been reported for the selective cleavage of N-trityl protected tetrazoles, suggesting its potential applicability to other N-trityl heterocycles. thieme.de

MethodReagent/ConditionsSubstrate TypeReference
Lewis Acid CatalysisTiCl4, CH2Cl2, -15 to 0 °CImidazol-1-yl-acetic acid tert-butyl ester nih.govresearchgate.net
Catalytic HydrogenationPd/C, H2 (forcing conditions)N-benzyl amines chemicalforums.comacs.org
Photocatalytic CleavageVisible light, photoredox catalystTrityl ethers and thioethers organic-chemistry.orgresearchgate.netthieme-connect.com
Metal-Mediated CleavageIndium, MeOH, refluxN-trityl tetrazoles thieme.de

Functionalization and Derivatization at the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of larger molecular architectures.

Formation of Esters and Amides

Esterification: The carboxylic acid can be readily converted to its corresponding esters through various standard methods. For instance, reaction with an alcohol in the presence of an acid catalyst or a coupling agent can yield the desired ester. A common procedure involves the use of thionyl chloride in an alcohol like methanol to form the methyl ester. nih.gov

Amide Bond Formation: The synthesis of amides from the carboxylic acid is a frequently employed transformation. This is typically achieved by activating the carboxylic acid with a coupling reagent, followed by the addition of an amine. A wide array of coupling reagents are available, including carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization. peptide.com Other phosphonium-based reagents such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) are also highly effective. peptide.com For example, amide analogues of related imidazole derivatives have been synthesized by reacting the carboxylic acid with an amine using EDC and HOBt. nih.gov

TransformationReagentsProduct TypeReference
EsterificationSOCl2, MethanolMethyl Ester nih.gov
Amide FormationEDC, HOBt, AmineAmide nih.gov
Amide FormationDCC, AmineAmide peptide.com
Amide FormationBOP, AmineAmide peptide.com

Reduction and Other Carboxylic Acid Transformations

The carboxylic acid group can be reduced to a primary alcohol. This transformation typically requires a strong reducing agent such as lithium aluminum hydride (LiAlH4). nih.gov The reaction proceeds through an aldehyde intermediate, which is further reduced to the alcohol.

Chemical Modifications of the Imidazole Heterocycle

The imidazole ring in this compound is an aromatic heterocycle that can undergo various chemical modifications, primarily through electrophilic substitution reactions. globalresearchonline.net The trityl group at the N-1 position directs electrophilic attack to the C-2, C-4, and C-5 positions of the imidazole ring. globalresearchonline.net

Halogenation: The imidazole ring can be halogenated, for instance, by bromination. The compound 4-Bromo-1-trityl-1H-imidazole is a known derivative, indicating that direct bromination of the trityl-protected imidazole is a feasible transformation. scbt.comuni.lu

Nitration: Nitration of the imidazole ring can also be achieved. The synthesis of 1-methyl-5-nitroimidazole (B135252) has been reported via the nitration of 1-methylimidazole. nih.gov For N-substituted imidazoles, nitration can be carried out using reagents like a mixture of potassium nitrate (B79036) and trifluoroacetic anhydride. patsnap.com The existence of 4-nitro-1-trityl-1H-imidazole suggests that the title compound's imidazole ring can be nitrated. chemicalbook.com

C-H Arylation: Palladium-catalyzed C-H arylation represents a modern and powerful tool for the functionalization of imidazoles. By employing a suitable protecting group like the 2-(trimethylsilyl)ethoxymethyl (SEM) group, regioselective arylation of all three C-H bonds of the imidazole core can be achieved sequentially. nih.gov While the trityl group is not typically used for directing such transformations in the same manner as the SEM group, this methodology highlights the potential for advanced C-H functionalization of the imidazole ring.

ModificationReagent/ReactionPosition of SubstitutionProduct ExampleReference
BrominationBrominating AgentC-4 (or C-2/C-5)4-Bromo-1-trityl-1H-imidazole scbt.comuni.lu
NitrationKNO3 / TFAAC-4 (or C-2/C-5)4-Nitro-1-trityl-1H-imidazole patsnap.comchemicalbook.com
C-H ArylationPd-catalyst, Aryl halideC-2, C-4, C-5Arylated Imidazoles nih.gov

Stereochemical Considerations and Enantioselective Synthesis

This compound is an achiral molecule as it does not possess a stereocenter. The carbon atom of the acetic acid side chain is bonded to two hydrogen atoms, and therefore, the molecule does not have enantiomers. As a result, direct enantioselective synthesis of this compound is not a relevant concept.

However, the stereochemical considerations for this compound become significant when it is utilized as a synthon in the preparation of more complex, chiral molecules. The trityl group plays a crucial role as a protecting group for the N-1 position of the imidazole ring. This protection is often a key step in multi-step syntheses where stereochemistry at other parts of a molecule is being established.

In the synthesis of chiral molecules that contain an imidazole moiety, such as certain peptide analogues or other bioactive compounds, a trityl-protected imidazole building block can be employed. For instance, in the synthesis of complex imidazole-derived compounds, a common strategy involves the use of optically active starting materials that already contain a chiral center. The trityl group on the imidazole ring ensures that the nitrogen does not interfere with subsequent reactions at the chiral center or other functional groups.

An example of this strategy can be seen in the synthesis of certain peptide derivatives where trityl-protected histidine (a chiral amino acid containing an imidazole ring) is used. The synthesis of (S)-2-(2-((4-tert-butyl-benzyl)-carboxymethyl-amino)-acetylamino)-3-(1-trityl-1H-imidazol-4-yl)-propionic acid methyl ester utilizes H-His(1-trt)-OMe HCl, a trityl-protected form of L-histidine methyl ester, to introduce the chiral imidazole-containing fragment. nih.govepa.gov This highlights the importance of the trityl group in stereospecific synthesis, not of the parent acetic acid derivative itself, but of more elaborate chiral structures built upon the imidazole scaffold.

While there is no enantioselective synthesis for this compound, the synthesis of optically active imidazole derivatives often starts from commercially available and inexpensive N-Cbz protected α-amino acids. mdpi.com This general approach underscores that the introduction of chirality into molecules containing an imidazole ring typically relies on the use of a chiral precursor from the outset.

The following table provides examples of chiral compounds whose synthesis may involve the use of a trityl-protected imidazole strategy, illustrating the role of this protecting group in maintaining stereochemical integrity during the synthesis of complex molecules.

Chiral DerivativePrecursor StrategyReference
(S)-2-(2-((4-tert-Butyl-benzyl)-carboxymethyl-amino)-acetylamino)-3-(1-trityl-1H-imidazol-4-yl)-propionic acid methyl esterUse of L-H-His(Trt)-OMe HCl as a chiral building block. nih.govepa.gov
Optically active (S)-Benzyl 1-(1H-imidazol-4-yl)ethylcarbamate and related compoundsSynthesis starting from N-Cbz protected α-amino acids to create chiral α-bromoketones which are then cyclized. mdpi.com

Advanced Spectroscopic and Analytical Characterization for Structural and Purity Assessment

Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of (1-Trityl-1H-imidazol-4-yl)acetic acid. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for a detailed structural map.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit characteristic signals corresponding to the trityl, imidazole (B134444), and acetic acid moieties. The protons of the three phenyl rings of the trityl group typically appear as a complex multiplet in the aromatic region (approximately 7.0-7.5 ppm). The two protons on the imidazole ring would present as distinct singlets, with their chemical shifts influenced by the electron-withdrawing nature of the adjacent nitrogen atoms and the substitution pattern. The methylene (B1212753) protons of the acetic acid side chain would likely appear as a singlet, and the acidic proton of the carboxyl group would be a broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration.

While specific experimental data for this compound is not widely published in peer-reviewed journals, data for the closely related compound, 1-Trityl-1H-imidazole-4-carboxylic acid , provides valuable insight. This analog differs by the absence of a methylene (-CH₂-) group between the imidazole ring and the carboxylic acid function.

Interactive Data Table: ¹H NMR Data for the Analogous 1-Trityl-1H-imidazole-4-carboxylic acid Data obtained in DMSO-d₆ at 400 MHz. google.com

Chemical Shift (δ ppm)MultiplicityNumber of ProtonsAssignment
12.40broad s1HCarboxylic acid (-COOH)
7.42t9Hmeta- & para-protons of Trityl group
7.17-7.35m2HImidazole ring protons (C2-H, C5-H)
7.10d6Hortho-protons of Trityl group

For this compound, the key difference in the ¹H NMR spectrum would be the presence of a singlet for the -CH₂- group, expected to appear in the range of 3.5-4.0 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. For this compound, one would expect to see signals for the quaternary carbon of the trityl group, the aromatic carbons of the phenyl rings, the carbons of the imidazole ring, the methylene carbon, and the carbonyl carbon of the acetic acid group. The chemical shifts of the imidazole carbons are particularly diagnostic of the substitution pattern.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound (molar mass: 368.43 g/mol ), electrospray ionization (ESI) would be a suitable technique.

The mass spectrum would be expected to show a prominent molecular ion peak [M+H]⁺ at m/z 369.4 or a deprotonated molecular ion peak [M-H]⁻ at m/z 367.4, confirming the molecular weight.

Fragmentation Analysis: The fragmentation pattern provides a fingerprint of the molecule. A characteristic and dominant fragmentation would be the loss of the bulky trityl group (C(C₆H₅)₃), which is a stable carbocation. This would result in a significant peak at m/z 243. The remaining fragment, imidazol-4-yl-acetic acid, would have an m/z of 125. Further fragmentation of the imidazole ring could also be observed.

Analysis of the related compound, 1-Trityl-1H-imidazole-4-carboxylic acid , by mass spectrometry showed a fragment ion at m/z 111, corresponding to the loss of the trityl group (M-243). google.com

Interactive Data Table: Expected Mass Spectrometry Fragmentation for this compound

m/z (Expected)Fragment IonDescription
369.4[M+H]⁺Protonated molecular ion
367.4[M-H]⁻Deprotonated molecular ion
243.2[C(C₆H₅)₃]⁺Trityl carbocation
125.1[M - C(C₆H₅)₃]⁻ or [M+H - C(C₆H₅)₃]⁺Imidazol-4-yl-acetic acid fragment

Chromatographic Techniques for Purity and Mixture Analysis (e.g., HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are essential for assessing the purity of this compound and for analyzing reaction mixtures. These techniques separate the target compound from starting materials, by-products, and other impurities.

A patent for condensed imidazolo derivatives mentions monitoring the completion of a reaction involving this compound by LCMS, confirming the utility of this technique. While specific published methods for this exact compound are scarce, a general reverse-phase HPLC or UPLC method would be appropriate.

A typical method would employ a C18 stationary phase. The mobile phase would likely consist of a mixture of an aqueous component (water with an acid modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727), run in a gradient elution mode. Detection would typically be performed using a UV detector, as the imidazole and trityl groups are chromophoric.

Interactive Data Table: Proposed HPLC/UPLC Method Parameters

ParameterProposed ConditionRationale
Column C18, 2.1-4.6 mm i.d., 50-150 mm length, 1.8-5 µm particlesStandard for reverse-phase separation of moderately polar to nonpolar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for good ionization in MS detection and improves peak shape.
Mobile Phase B Acetonitrile or MethanolCommon organic solvents for eluting compounds from a C18 column.
Gradient Linear gradient from low to high %BTo ensure separation of compounds with a range of polarities.
Flow Rate 0.2-1.0 mL/minDependent on column dimensions and particle size (lower for UPLC).
Detection UV at ~220 nm and/or Mass Spectrometry (ESI)The imidazole and phenyl rings absorb in the UV region. MS provides mass information.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. To date, the specific crystal structure of this compound has not been reported in the publicly accessible Cambridge Structural Database.

Research Applications and Biological Significance of 1 Trityl 1h Imidazol 4 Yl Acetic Acid and Its Derivatives

Applications in Medicinal Chemistry and Drug Discovery

The imidazole (B134444) acetic acid framework is a cornerstone in the design and synthesis of novel therapeutic agents. The trityl-protected version is particularly valuable in multi-step syntheses, allowing for precise modifications on other parts of the molecule.

Development as Enzyme Inhibitors (e.g., Human Insulin-Degrading Enzyme)

A significant area of research for derivatives of (1-Trityl-1H-imidazol-4-yl)acetic acid is in the development of enzyme inhibitors, particularly for the human insulin-degrading enzyme (IDE). IDE is a zinc metalloprotease implicated in the degradation of key peptides like insulin (B600854) and amyloid-β (Aβ), making it a therapeutic target for type 2 diabetes and Alzheimer's disease. nih.govmdpi.com

High-throughput screening identified an imidazole-derived compound, (S)-2-(2-(Benzyl-carboxymethyl-amino)-acetylamino)-3-(1H-imidazol-4-yl)-propionic acid methyl ester, as a potent hit for IDE inhibition. nih.govnih.gov This discovery prompted extensive structure-activity relationship (SAR) studies to optimize its efficacy. Researchers found that the imidazole ring, a tertiary amine, and the carboxylic acid functionality were all critical for inhibitory activity. nih.gov X-ray crystallography studies revealed that these inhibitors can bind to two distinct sites within the large catalytic chamber of IDE: a catalytic site and a distant regulatory site known as the exosite, located approximately 30 Å from the catalytic zinc ion. nih.govnih.govresearchgate.net The binding to the exosite is believed to induce a conformational change that facilitates cleavage at the catalytic site. nih.gov

The interaction at the catalytic site involves the inhibitor's carboxylate group coordinating with the zinc ion, which is also bound by the enzyme's His108, His112, and Glu189 residues. nih.gov The imidazole portion of the inhibitor forms hydrogen bonds with nearby amino acid residues, further stabilizing the complex. nih.gov The development of these dual-binding inhibitors represents a significant advancement, as they can modulate the enzyme's activity in a substrate-dependent manner. nih.gov

Exploration as Ligands for Biological Receptors (e.g., Histamine (B1213489) Receptors, Trace Amine Associated Receptors)

The imidazole core of this compound is structurally related to histamine, suggesting its potential as a scaffold for ligands targeting histamine receptors. Imidazole-based compounds have been extensively studied as ligands for all four subtypes of histamine receptors (H1, H2, H3, and H4). For instance, imidazole-based H3R ligands have shown micromolar to nanomolar affinity. nih.gov Specifically, derivatives of 2-(1H-imidazol-4-yl)cyclopropylamine have been synthesized and tested for their activity at the histamine H3 receptor, providing templates for molecular modeling of new ligands. nih.gov Furthermore, 4-methylhistamine, a simple imidazole derivative, was identified as the first potent and selective agonist for the human histamine H4 receptor (hH4R), a target for inflammatory conditions like asthma and allergy. nih.gov

Additionally, there is growing interest in imidazole-containing compounds as ligands for Trace Amine-Associated Receptors (TAARs). TAARs are a class of G protein-coupled receptors that respond to trace amines. nih.gov A patent has described novel compounds with affinity for TAARs, particularly TAAR1, for potential use in treating a range of neuropsychiatric and metabolic disorders. The structural features of this compound make it and its derivatives plausible candidates for exploration as TAAR ligands.

Role as a Key Intermediate in the Synthesis of Therapeutically Relevant Compounds (e.g., Zoledronic Acid Analogs)

This compound and its isomers are valuable building blocks in organic synthesis. The trityl group serves as an effective protecting group for one of the imidazole nitrogens, preventing unwanted side reactions and allowing for selective functionalization at other positions. The acetic acid moiety provides a handle for further chemical modifications, such as amidation or esterification.

A prominent example of its utility is in the synthesis of bisphosphonates like Zoledronic Acid. nih.govsciforum.net While Zoledronic Acid itself is an imidazol-1-yl derivative, the synthesis of its analogs and other complex heterocyclic compounds relies on intermediates like imidazol-1-yl-acetic acid. nih.govresearchgate.netnih.gov The synthesis of this key intermediate often involves the N-alkylation of imidazole with a haloacetic acid ester, followed by hydrolysis. nih.govresearchgate.net The use of a trityl-protected precursor like this compound allows for controlled, multi-step syntheses of complex drug candidates. It is also considered a short homologue of desamino-histidine, expanding its utility as a versatile building block. iris-biotech.de

Strategic Lead Compound Identification and Optimization through Structure-Activity Relationship (SAR) Studies

The development of potent IDE inhibitors from an initial hit compound provides a clear example of strategic lead optimization using SAR studies. Starting from a screening hit, researchers synthesized 48 analogues to systematically probe the structure. nih.gov

Key findings from these SAR studies on IDE inhibitors include:

Imidazole Ring: Replacing the imidazole ring with a phenyl or indole (B1671886) group was detrimental to the compound's activity. nih.gov

Carboxylic Acid/Ester Group: The methyl ester of the initial hit could be successfully replaced with an amide or a 1,2,4-oxadiazole (B8745197) group, which in some cases improved activity. nih.gov Saponification of the methyl ester to the corresponding dicarboxylic acid was also investigated. nih.gov

Tertiary Amine: This functional group was determined to be critical for maintaining inhibitory activity. nih.gov

Hydrophobic Substituents: Modifications to the benzyl (B1604629) group, such as adding a tert-butyl substituent, were explored to modulate interactions within the enzyme's binding pocket. researchgate.net

These systematic modifications allowed for the identification of lead compounds with significantly improved potency and selectivity.

Table 1: SAR Findings for Imidazole-Based IDE Inhibitors

Molecular MoietyModificationImpact on ActivityReference
Imidazole Ring (Part A)Replaced with Phenyl or IndoleDeleterious nih.gov
Ester Group (Part B)Optimized to Amide or 1,2,4-OxadiazoleImproved activity nih.gov
Tertiary Amine (Part C)MaintainedCritical for activity nih.gov
Benzyl Group (Part D)Addition of tert-Butyl groupModulated hydrophobic interactions researchgate.net

Design and Evaluation of Analogs for Modulated Pharmacokinetic Profiles

A crucial aspect of drug development is optimizing the pharmacokinetic properties of a lead compound, including its absorption, distribution, metabolism, and excretion (ADME). For the imidazole-based IDE inhibitors, analogs were designed and evaluated to improve these characteristics. nih.gov

Efforts were focused on enhancing:

Solubility and Lipophilicity: Modifications, such as replacing the trityl group with electron-withdrawing groups, can alter a compound's lipophilicity.

Metabolic Stability: The stability of compounds in plasma and liver microsomes was a key optimization parameter. nih.gov The development of retro-inverso peptides, which have an inverted peptide backbone, was one strategy employed to create inhibitors more resistant to proteolytic degradation. plos.org

The pharmacokinetic profiles of the most promising compounds were subsequently evaluated in vivo to confirm their potential as viable drug candidates. nih.gov This iterative process of design, synthesis, and evaluation is fundamental to translating a promising chemical scaffold into a therapeutically useful agent.

Role in Supramolecular Chemistry and Coordination Compounds

The imidazole ring is a well-known coordinating ligand in inorganic and supramolecular chemistry due to the Lewis basicity of its nitrogen atoms. Consequently, this compound and its derivatives can participate in the formation of metal coordination compounds. The presence of both the imidazole and carboxylic acid groups allows it to act as a chelating agent, binding to metal centers through both nitrogen and oxygen atoms. chemimpex.com

This coordinating ability is exploited in various applications. For example, diimidazole-derived constructs have been used to create mimics of ribonucleases, enzymes that cleave RNA. iris-biotech.de Furthermore, flexible ligands containing multiple imidazole units, such as tetrakis(imidazol-1-ylmethyl)methane, have been used to construct novel one-dimensional coordination polymers with ladder-like or belt-like structures, demonstrating the versatility of the imidazole moiety in creating complex supramolecular architectures. researchgate.net This capacity for metal coordination makes these compounds valuable in the development of new catalysts and materials. chemimpex.com

Catalytic Applications in Organic Synthesis

The catalytic prowess of the imidazole moiety, a core component of this compound, is well-established, particularly in mimicking the function of hydrolytic enzymes like ribonuclease A (RNase A). In RNase A, the imidazole side chains of histidine residues act as acid and base catalysts to facilitate the cleavage of phosphodiester bonds in ribonucleic acid (RNA). This natural catalytic process has inspired the development of synthetic ribonuclease mimics, where this compound and its derivatives serve as crucial components.

Researchers have designed and synthesized diimidazole-derived constructs that can be conjugated to oligonucleotides to create artificial ribonucleases. nih.gov The fundamental principle behind this application is that the imidazole groups of the synthetic molecule can catalyze the cleavage of RNA strands. nih.govacs.org The mechanism involves the imidazole acting as a general base to deprotonate the 2'-hydroxyl group of a ribose sugar, which then attacks the adjacent phosphorus atom in the RNA backbone. Simultaneously, a second protonated imidazole (imidazolium ion) can act as a general acid to protonate the oxygen of the leaving group, facilitating the cleavage of the phosphodiester bond.

While the direct use of this compound as a standalone catalyst in broader organic synthesis is not extensively documented, its incorporation into more complex systems highlights its catalytic potential. The trityl group serves to protect the imidazole nitrogen during synthesis, while the acetic acid moiety provides a convenient point of attachment for creating larger, more elaborate catalytic structures. nih.gov

A study focused on the synthesis and cleavage experiments of oligonucleotide conjugates featuring a diimidazole-derived catalytic center, which was synthesized using a derivative of this compound. nih.gov Although no cleavage of the target RNA was observed under the specific physiological conditions tested in this particular study, it represents a significant attempt to harness the catalytic power of the imidazole core within a sophisticated, targeted system. nih.gov The design of such molecules is a testament to the ongoing efforts to create highly specific, artificial enzymes for various applications, including therapeutics and molecular biology research.

Catalytic SystemCatalyst ComponentReaction CatalyzedKey FindingsReference
Ribonuclease MimicsDiimidazole-derived constructsPhosphodiester bond cleavage in RNAThe imidazole group acts as a general acid-base catalyst, mimicking the function of histidine residues in RNase A.
Oligonucleotide ConjugatesDiimidazole-derived catalytic centerTargeted RNA cleavageWhile no cleavage was observed in one study under physiological conditions, the design demonstrates the potential for creating sequence-specific artificial ribonucleases. nih.gov
Dinucleotide Cleavage ModelsImidazole and Zn2+Cyclization/cleavage of 3',5'-UpUThe combination of imidazole and a Lewis acid like Zn2+ significantly enhances the rate of cleavage compared to imidazole alone. nih.gov

Integration into Bio-conjugation Strategies and Prodrug Development

The structural attributes of this compound make it a highly suitable candidate for bioconjugation and a valuable scaffold in the design of prodrugs. Bioconjugation, the process of linking a molecule to a biomolecule such as a protein or nucleic acid, often requires specific functional groups for attachment. The carboxylic acid moiety of this compound provides a versatile handle for forming amide bonds with amine groups present in biomolecules.

A prominent example of its use in bioconjugation is in the synthesis of oligonucleotide conjugates. nih.gov The trityl group is a well-known protecting group for the 5'-hydroxyl of nucleosides in solid-phase oligonucleotide synthesis. umich.eduatdbio.com This allows for the selective deprotection and subsequent coupling of molecules like this compound to the growing oligonucleotide chain. Such conjugates are designed to bring a specific functionality, such as a catalytic or therapeutic group, to a targeted nucleic acid sequence.

In the context of prodrug development, this compound and its derivatives offer several strategic advantages. A prodrug is an inactive or less active form of a drug that is converted into the active form in the body. irjmets.com This approach is often used to improve properties such as solubility, stability, and bioavailability. digitellinc.comnih.govresearchgate.net The derivatization of a parent drug molecule is a common strategy in prodrug design.

The imidazole ring itself is found in several prodrugs. For instance, imidazotetrazines are acid-stable prodrugs that can be activated under physiological conditions to release a therapeutic agent. nih.gov While this compound is not an imidazotetrazine, this illustrates the utility of the imidazole core in prodrug design.

Structure-activity relationship (SAR) studies on related imidazole-derived acetic acids have been conducted to optimize their properties as potential therapeutics. nih.govresearchgate.net These studies involve synthesizing a library of analogues with modifications to different parts of the molecule to enhance activity, solubility, and metabolic stability. The knowledge gained from such studies can be directly applied to the design of prodrugs based on the this compound scaffold. For example, the acetic acid group can be esterified to create a more lipophilic prodrug that can more easily cross cell membranes, with the ester being subsequently cleaved by intracellular esterases to release the active drug.

ApplicationKey Structural FeatureStrategy/ExamplePotential OutcomeReference
BioconjugationAcetic acid moietyCoupling to oligonucleotides on solid support.Creation of oligonucleotide conjugates with specific functions (e.g., catalytic). nih.gov
Prodrug DesignTrityl groupProtection during synthesis and potential for targeted release.Facilitates synthesis of complex prodrugs. umich.eduatdbio.com
Prodrug DesignImidazole coreCan be part of an acid-stable prodrug system.Controlled release of the active drug under specific pH conditions. nih.gov
Prodrug DesignDerivatization of the core structureSynthesis of analogues to improve pharmacokinetic properties.Enhanced solubility, stability, and bioavailability of the parent drug. nih.govresearchgate.net

Computational Chemistry and Theoretical Investigations

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. arabjchem.org In the context of drug discovery, it is frequently used to predict the binding mode of a small molecule ligand to the active site of a protein. For (1-Trityl-1H-imidazol-4-yl)acetic acid, docking studies would be instrumental in identifying potential protein targets and elucidating the structural basis of its activity.

While specific docking studies for this compound are not extensively published, research on structurally related imidazole (B134444) derivatives provides significant insights into its potential interactions. A notable example is the study of imidazole-derived inhibitors of the human Insulin-Degrading Enzyme (IDE), a zinc-metalloprotease implicated in Alzheimer's disease. nih.govresearchgate.net In this research, compounds with an imidazole core and a carboxylic acid function, similar to the subject compound, were identified as dual-binding inhibitors. nih.govresearchgate.net These inhibitors were found to interact with both an exosite and the catalytic site of IDE. nih.govresearchgate.net The trityl group, present in intermediates of the synthesis of these inhibitors, suggests that a bulky substituent on the imidazole nitrogen is compatible with binding. nih.govresearchgate.net

A hypothetical docking of this compound into the active site of a target protein, such as IDE, would likely reveal several key interactions:

Hydrogen Bonding: The carboxylic acid moiety is a prime candidate for forming hydrogen bonds with polar amino acid residues like serine, threonine, or lysine (B10760008) in the protein's active site. The imidazole ring also contains nitrogen atoms that can act as hydrogen bond acceptors or donors.

Hydrophobic Interactions: The large, nonpolar trityl group would be expected to engage in significant hydrophobic interactions with nonpolar pockets within the binding site, potentially involving residues such as leucine, valine, and phenylalanine. This could contribute significantly to the binding affinity.

Pi-Stacking: The aromatic rings of the trityl group and the imidazole ring could participate in pi-pi stacking interactions with aromatic residues like phenylalanine, tyrosine, or histidine in the protein.

The general workflow for such a docking study would involve preparing the 3D structure of the ligand and the target protein, defining the binding site (often based on the location of a known co-crystallized ligand), and then using a docking algorithm to generate and score different binding poses. arabjchem.org The results would be analyzed to identify the most plausible binding mode and the key interacting residues.

Interaction Type Potential Interacting Groups on this compound Potential Interacting Protein Residues
Hydrogen BondingCarboxylic acid (-COOH), Imidazole NitrogensSerine, Threonine, Lysine, Histidine
Hydrophobic InteractionsTrityl group (triphenylmethyl)Leucine, Valine, Isoleucine, Phenylalanine
Pi-Pi StackingImidazole ring, Phenyl rings of the trityl groupPhenylalanine, Tyrosine, Histidine

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of this compound is essential to understand its three-dimensional shape and flexibility, which are critical determinants of its biological activity. The molecule possesses several rotatable bonds, particularly around the acetic acid side chain and the attachment of the trityl group.

Molecular dynamics (MD) simulations can provide a detailed picture of the conformational landscape of this molecule in a simulated physiological environment. ajchem-a.com An MD simulation would track the movements of every atom in the molecule over time, revealing its preferred conformations and the transitions between them. Key parameters that can be extracted from MD simulations include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the molecule's backbone atoms from a reference structure over time, indicating the stability of the simulation and whether the molecule has reached an equilibrium state. ajchem-a.com

Root Mean Square Fluctuation (RMSF): This indicates the fluctuation of individual atoms or residues around their average positions, highlighting the flexible regions of the molecule. ajchem-a.com For this compound, the acetic acid tail and the phenyl rings of the trityl group would be expected to show higher RMSF values.

Solvent Accessible Surface Area (SASA): This calculates the surface area of the molecule that is accessible to the solvent, providing insights into its solubility and how it might present itself to a binding partner. ajchem-a.com

Computational Technique Information Gained for this compound
Conformational SearchIdentification of low-energy, stable 3D structures.
Molecular Dynamics (MD)Understanding of flexibility, solvent interactions, and dynamic behavior in a simulated biological environment.
RMSD AnalysisAssessment of the stability of the molecule's conformation over time.
RMSF AnalysisIdentification of rigid and flexible regions within the molecule.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of a molecule. nih.govresearchgate.net For this compound, these calculations can provide a wealth of information about its reactivity, stability, and spectroscopic properties.

Key parameters that can be calculated using DFT include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for predicting how the molecule will interact with other molecules, including biological targets. ppor.az For this compound, the oxygen atoms of the carboxylic acid would be expected to be regions of high negative potential, while the hydrogens of the acid and potentially the imidazole ring would be areas of positive potential.

Studies on related imidazole and triazole derivatives have successfully used DFT to correlate these calculated parameters with observed biological activity. ajchem-a.commdpi.com For instance, a lower HOMO-LUMO gap might suggest higher reactivity and potentially greater biological efficacy.

Quantum Chemical Parameter Significance for this compound
HOMO EnergyIndicates the molecule's electron-donating capability.
LUMO EnergyIndicates the molecule's electron-accepting capability.
HOMO-LUMO GapRelates to the chemical stability and reactivity of the molecule.
Molecular Electrostatic PotentialMaps the charge distribution, predicting sites for electrophilic and nucleophilic attack and intermolecular interactions.

In Silico Approaches to Structure-Based Drug Design

The information gleaned from the computational studies described above can be integrated into a structure-based drug design (SBDD) strategy. SBDD uses the three-dimensional structure of a biological target to design and optimize ligands that can bind to it with high affinity and selectivity. nih.gov

A potential SBDD campaign involving this compound or its scaffold could proceed as follows:

Hit Identification: The initial compound, perhaps identified through screening or from existing literature, serves as the "hit."

Binding Mode Prediction: Molecular docking, as described in section 6.1, would be used to predict how the hit compound binds to the target protein.

Identification of Key Interactions: The docking results would be analyzed to identify the crucial interactions (hydrogen bonds, hydrophobic contacts, etc.) responsible for binding.

In Silico Optimization: Based on the binding mode, modifications to the hit compound would be proposed to improve its binding affinity or other properties. For this compound, this could involve:

Modifying the acetic acid side chain to optimize interactions with a specific pocket.

Substituting the phenyl rings of the trityl group with other groups to enhance hydrophobic interactions or improve solubility.

Replacing the trityl group altogether with a different bulky group to probe the size and shape of the binding pocket.

Synthesis and Biological Evaluation: The most promising computationally designed analogues would then be synthesized and tested for their biological activity.

The study on IDE inhibitors is a prime example of this process, where an initial hit was modified to improve activity, solubility, and metabolic stability, guided by docking and co-crystallization studies. nih.govresearchgate.net The use of a trityl group in the synthesis of these inhibitors highlights how bulky protective groups can themselves be incorporated into a rational design strategy, leveraging their steric and hydrophobic properties to enhance binding. nih.govresearchgate.net

Q & A

Q. Advanced

  • Combinatorial libraries : Introducing substituents at the 4-position (e.g., triazoles or pyrimidines) via Huisgen cycloaddition improves binding to enzymatic targets. For example, 2-(1H-1,2,3-triazol-1-yl)acetic acid derivatives show enhanced solubility and receptor affinity .
  • Trityl group optimization : Replacing trityl with electron-withdrawing groups (e.g., CF₃) can alter lipophilicity and metabolic stability .

What analytical challenges arise in quantifying this compound in biological matrices?

Q. Advanced

  • LC-MS/MS : Use a C18 column with 0.1% formic acid in water/acetonitrile gradient. Ionization suppression from plasma proteins requires solid-phase extraction (SPE) for cleanup .
  • Limit of detection (LOD) : Typically ~10 ng/mL with triple-quadrupole MS in MRM mode .

How do crystallographic studies inform the design of imidazole-based derivatives?

Basic
Single-crystal X-ray diffraction reveals planar imidazole rings and hydrogen-bonding networks (e.g., carboxylic acid dimerization). For this compound, trityl groups create steric hindrance, influencing packing efficiency and solubility .

What strategies mitigate aspartimide formation during peptide coupling involving imidazole-acetic acid derivatives?

Q. Advanced

  • Buffering agents : Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) reduces base-mediated side reactions at pH 8–9 .
  • Low-temperature coupling : Conduct reactions at 4°C to slow aspartimide cyclization .

How is computational modeling applied to predict the pharmacokinetics of trityl-imidazole analogs?

Q. Advanced

  • Molecular docking : Assess binding to farnesyltransferase (PDB ID: 1JCR) using AutoDock Vina. Focus on hydrogen bonds between the carboxylic acid and Arg291 .
  • ADMET predictions : Tools like SwissADME estimate logP (~3.5) and permeability (Caco-2 > 5 × 10⁻⁶ cm/s) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.